![molecular formula C22H18FN5O2 B2701820 N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251565-90-8](/img/structure/B2701820.png)
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
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Biological Activity
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251565-90-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19FN4O2
- Molecular Weight : 403.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features, particularly the triazole moiety, which is known for its ability to interact with various biological targets. The presence of the fluorobenzyl and methoxyphenyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar in structure to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
N-(2-fluorobenzyl)-... | 12.5 - 25 | Staphylococcus aureus (MRSA) |
Similar Triazoles | 6.25 - 50 | Escherichia coli, Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values suggest that this compound may be comparable to established antibiotics like nitrofurantoin in terms of efficacy against resistant strains .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity against various strains of Candida and Aspergillus. The introduction of electron-withdrawing groups in the triazole structure has been linked to increased antifungal potency:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 12.5 - 25 |
Aspergillus niger | 25 - 50 |
The antifungal activity is attributed to the ability of the triazole ring to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Activity
Emerging research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds structurally similar to N-(2-fluorobenzyl)-... have been tested against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical) | 10 - 20 |
MCF7 (breast) | 15 - 30 |
These results highlight the potential of this compound as a lead for developing new anticancer agents .
Case Studies
One notable study evaluated the efficacy of a series of triazole derivatives against Mycobacterium tuberculosis, revealing that compounds with similar structural motifs demonstrated significant activity with MIC values as low as 21.25 μM . This suggests that N-(2-fluorobenzyl)-... could be further explored for its potential in treating tuberculosis.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is C22H18FN5O2 with a molecular weight of 403.4 g/mol. The compound features a triazole ring, which is crucial for its biological properties. The presence of fluorine and methoxy groups enhances its pharmacological profile by improving binding affinity to target proteins.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound across various cancer cell lines. Notably, it exhibits strong antiproliferative effects against:
- A549 (lung cancer) : IC50 value of approximately 4.42 μM.
- NCI-H1299 (non-small cell lung cancer) : IC50 value significantly lower than that of A549, indicating higher potency.
The mechanisms underlying its antitumor effects include:
- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like cleaved caspase 3 and PARP.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
Compound | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
This compound | A549 | 4.42 | Apoptosis induction |
Compound 4b | NCI-H1299 | 1.56 | Apoptosis induction |
Compound 4c | NCI-H1437 | 3.51 | Apoptosis induction |
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development in treating bacterial infections.
Synthesis and Derivative Development
The synthesis typically involves the reaction of 2-fluorobenzylamine with appropriate precursors under controlled conditions to yield the desired triazole derivative. The structural modifications on the benzyl or phenyl groups can significantly impact biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this triazole derivative:
- Antitumor Effects : A study published in MDPI highlighted that structurally similar compounds exhibited significant anticancer properties by targeting EGFR pathways.
- In Vivo Studies : Future research is needed to validate these findings in vivo to assess pharmacokinetics and therapeutic efficacy in animal models.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-7-4-6-17(13-18)28-21(15-9-11-24-12-10-15)20(26-27-28)22(29)25-14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBCOROXUPGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.